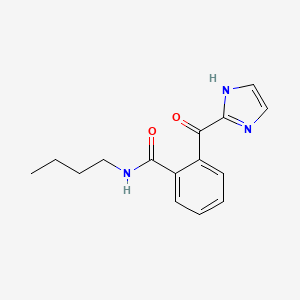
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is a compound known for its dual selectivity towards histone deacetylase 6 (HDAC6) and histone deacetylase 8 (HDAC8). This compound is a modified analog of suberoylanilide hydroxamic acid (SAHA), which is a well-known histone deacetylase inhibitor. The compound has shown significant potential in increasing levels of acetyl-α-tubulin in leukemia cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide typically involves the following steps:
Formation of the Octanediamide Backbone: The initial step involves the formation of the octanediamide backbone through a reaction between octanediamine and a suitable carboxylic acid derivative.
Introduction of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through a series of substitution reactions. This can be achieved using benzyl chloride and phenyl isocyanate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl and phenyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like benzyl chloride and phenyl isocyanate.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as ketones, aldehydes, and amines.
科学研究应用
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to histone deacetylase inhibition and its effects on gene expression and cell differentiation.
Medicine: The compound has potential therapeutic applications in the treatment of cancer, particularly leukemia, due to its ability to increase levels of acetyl-α-tubulin.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
作用机制
The mechanism of action of 4-Benzyl-N8-hydroxy-N1-phenyloctanediamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDAC6 and HDAC8, the compound increases the levels of acetylated histones, leading to changes in gene expression. This results in the modulation of various cellular processes, including cell cycle progression, apoptosis, and differentiation .
相似化合物的比较
4-Benzyl-N8-hydroxy-N1-phenyloctanediamide is unique due to its dual selectivity towards HDAC6 and HDAC8. Similar compounds include:
Suberoylanilide Hydroxamic Acid (SAHA): A well-known HDAC inhibitor with broader selectivity.
Trichostatin A (TSA): Another HDAC inhibitor with a different selectivity profile.
Panobinostat: A potent HDAC inhibitor used in the treatment of multiple myeloma.
These compounds differ in their selectivity towards various HDAC isoforms and their therapeutic applications.
属性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
4-benzyl-N'-hydroxy-N-phenyloctanediamide |
InChI |
InChI=1S/C21H26N2O3/c24-20(22-19-11-5-2-6-12-19)15-14-18(10-7-13-21(25)23-26)16-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,26H,7,10,13-16H2,(H,22,24)(H,23,25) |
InChI 键 |
QANFVEVZXYUNSY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CCCC(=O)NO)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)







![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)

![(S)-2-((2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12941113.png)

